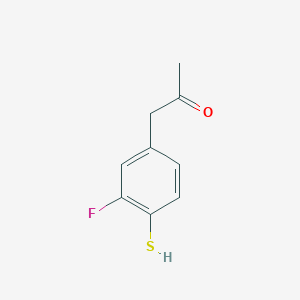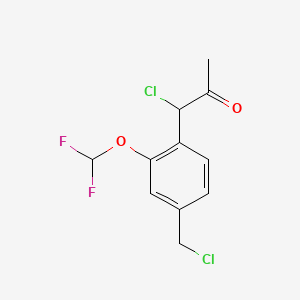
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the iodination and fluoromethoxylation of a dimethoxybenzene derivative. The typical synthetic route involves:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the fluoromethoxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in deiodinated or defluoromethoxylated products .
科学的研究の応用
1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic iodine and fluoromethoxy groups facilitate its binding to nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .
類似化合物との比較
- 1,2-Dimethoxy-3,5-dichlorobenzene
- 1,2-Dimethoxy-4-iodobenzene
- 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene
Comparison: 1,2-Dimethoxy-3-iodo-5-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents enhances its utility in synthetic chemistry and research applications, making it a valuable compound for various scientific endeavors .
特性
分子式 |
C9H10FIO3 |
|---|---|
分子量 |
312.08 g/mol |
IUPAC名 |
5-(fluoromethoxy)-1-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
CKIVKPYGUSLODH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)OCF)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
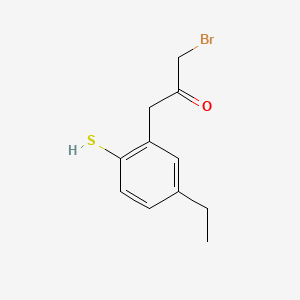
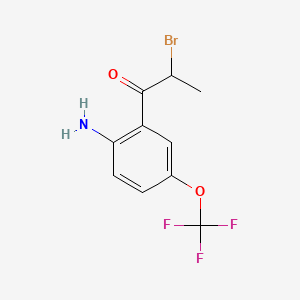
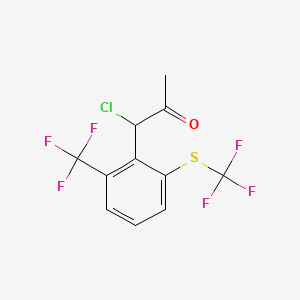
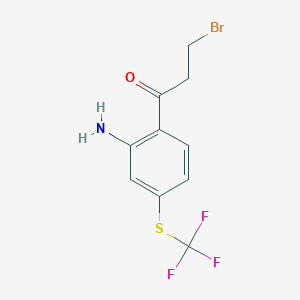
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
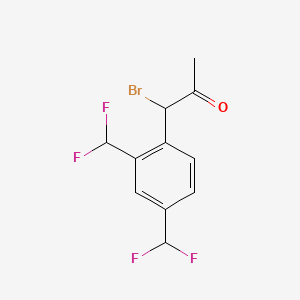


![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
